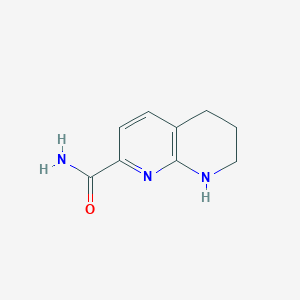

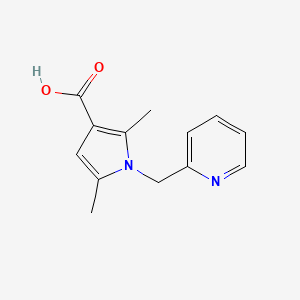

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide” is a chemical compound . It has been studied for its potential applications in various fields .

Synthesis Analysis

The asymmetric synthesis of a similar compound, a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide derivatives have been studied for their potential anticancer properties. These compounds are part of the 1,6-naphthyridines family, which are known to exhibit a variety of biological activities, including anticancer effects . The structure-activity relationship (SAR) and molecular modeling studies have been utilized to correlate the anticancer activity of these compounds with their chemical structure, providing insights into their mechanism of action against different cancer cell lines.

Antimicrobial Applications

The naphthyridine derivatives also show promise in treating bacterial infections. For instance, gemifloxacin, which contains a 1,8-naphthyridine core, is already on the market for this purpose . Research continues to explore the broader antimicrobial potential of these compounds, including their effectiveness against various strains of bacteria and their potential use in combating antibiotic resistance.

Material Science: Light-Emitting Diodes (LEDs)

In the field of materials science, 1,8-naphthyridine derivatives are used as components in light-emitting diodes (LEDs) . Their unique photochemical properties make them suitable for creating more efficient and durable LEDs, which are crucial for displays and lighting technologies.

Molecular Sensors

These compounds have been utilized in the development of molecular sensors . Their ability to bind selectively to certain molecules makes them useful in detecting the presence of specific substances, which has applications in environmental monitoring, diagnostics, and biochemical research.

Self-Assembly Host-Guest Systems

The structural versatility of 1,8-naphthyridine derivatives allows them to be used in self-assembly host-guest systems . These systems have potential applications in nanotechnology, where they can be used to create complex structures at the nanoscale for drug delivery or the development of new materials.

Analgesic Effects

Some derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have exhibited pronounced analgesic effects . This suggests their potential use as pain relievers in pharmaceutical applications, where they could offer an alternative to traditional analgesics.

Mechanism of Action

Naphthyridines

are a class of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .

Mode of Action

The mode of action of naphthyridines can vary depending on the specific compound and its targets. For example, some naphthyridines exhibit anticancer activity by interacting with cancer cell lines .

Biochemical Pathways

The biochemical pathways affected by naphthyridines can also vary widely. For instance, some naphthyridines may affect pathways related to inflammation, oxidative stress, or cancer cell proliferation .

Result of Action

The molecular and cellular effects of naphthyridines can include changes in cell proliferation, inflammation, and oxidative stress, among others . Some naphthyridines have been found to exhibit a pronounced analgesic effect .

properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h3-4H,1-2,5H2,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNZCNLUYBZYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B2943477.png)

![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)

![2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2943489.png)

![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)